molecular formula C11H17NS B1285342 [1-(Thiophen-2-yl)cyclohexyl]methanamine CAS No. 767627-74-7

[1-(Thiophen-2-yl)cyclohexyl]methanamine

Cat. No.: B1285342
CAS No.: 767627-74-7
M. Wt: 195.33 g/mol
InChI Key: QVLGCILLMAUJBI-UHFFFAOYSA-N
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Description

[1-(Thiophen-2-yl)cyclohexyl]methanamine is a cyclohexane-based compound featuring a thiophene substituent at the 1-position and a methanamine group attached to the cyclohexyl ring. Its molecular formula is C₁₁H₁₇NS, with a molecular weight of 195.32 g/mol (calculated from ). The compound is structurally characterized by:

  • Cyclohexyl ring: Provides a hydrophobic scaffold that influences conformational flexibility and binding interactions.
  • Thiophen-2-yl group: A sulfur-containing aromatic heterocycle contributing to π-π stacking and electronic interactions.
  • Methanamine group: A primary amine that may participate in hydrogen bonding or act as a proton donor in biological systems.

This compound is primarily used in research settings, with suppliers like CymitQuimica offering it for laboratory investigations ().

Properties

IUPAC Name

(1-thiophen-2-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h4-5,8H,1-3,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLGCILLMAUJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586183
Record name 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767627-74-7
Record name 1-[1-(Thiophen-2-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thiophen-2-yl)cyclohexyl]methanamine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industry:

    Corrosion Inhibitors: The compound is used in formulations to prevent corrosion in industrial equipment.

    Organic Electronics: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of [1-(Thiophen-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the methanamine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Amine Group Modifications

1-(1-Thiophen-2-ylcyclohexyl)piperidine (Piperidine Analog) Structure: Replaces methanamine with a piperidine ring. Activity: Exhibits higher potency against Trypanothione Reductase (TryR), a target for antiparasitic drugs. Piperidine analogs like BTCP show Ki values in the low micromolar range (~15 μM) (). Rationale: The piperidine ring enhances steric bulk and basicity, improving protein-ligand interactions compared to primary amines .

1-(1-Thiophen-2-ylcyclohexyl)pyrrolidine

  • Structure : Substitutes methanamine with pyrrolidine.
  • Activity : Lower potency (Ki >100 μM) due to reduced conformational flexibility and weaker hydrogen bonding .

Morpholine and Diethylamine Derivatives

  • Structure : Morpholine (oxygen-containing) or diethylamine (branched alkyl).
  • Activity : Morpholine derivatives (e.g., compound 15) show moderate activity (Ki ~302 μM), while diethylamine analogs are inactive (Ki >100 μM) due to poor steric fit .

B. Cyclohexyl Ring Modifications

Cyclopentane or Gem-Dimethyl Substitution

  • Structure : Cyclohexane replaced with cyclopentane (compound 17) or gem-dimethyl groups (compound 19).
  • Activity : 3–5-fold lower potency, indicating the cyclohexyl ring’s role in hydrophobic interactions or proper spatial orientation .

C. Aromatic Moieties

Benzo[b]thiophene vs. Thiophene

  • Structure : Replacing thiophene with benzo[b]thiophene (e.g., BTCP).
  • Activity : Increased aromatic surface area in benzo[b]thiophene enhances π-π stacking and TryR inhibition (Ki ~1 μM) compared to thiophene analogs .

Substituted Phenyl Groups

  • Structure : Thiophene replaced with 3-methylphenyl () or 4-nitrophenyl ().
  • Activity : Nitro groups (electron-withdrawing) reduce basicity and binding, while methyl groups (electron-donating) improve lipophilicity but lack TryR specificity .

Biological Activity

[1-(Thiophen-2-yl)cyclohexyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biochemical targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, cellular effects, and comparison with related compounds.

The primary target of this compound is leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The compound modulates the activity of LTA4H, thereby influencing leukotriene production and potentially altering inflammatory responses.

Biochemical Pathways

The interaction with LTA4H suggests that this compound impacts the leukotriene synthesis pathway. By inhibiting this enzyme, the compound may reduce the levels of pro-inflammatory leukotrienes, thus holding promise for anti-inflammatory applications.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) significantly influence the bioavailability of this compound. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2A6, which catalyzes its hydroxylation and deamination. The stability of the compound under physiological conditions also affects its efficacy.

Cellular Effects

In vitro studies have shown that this compound influences various cellular processes:

  • Cell Signaling : The compound affects signaling pathways by interacting with cellular receptors and enzymes.
  • Gene Expression : It can modulate gene expression related to inflammatory responses.
  • Metabolism : By interacting with cytochrome P450 enzymes, it alters metabolic pathways that can affect energy production and detoxification processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term biological effects. Studies indicate that while the compound remains stable under standard laboratory conditions, its activity may diminish over time due to degradation processes.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that the effects of this compound vary with dosage:

  • Low Doses : At lower concentrations, it modulates enzyme activity without significant toxicity.
  • High Doses : Higher concentrations may lead to adverse effects, necessitating careful dosage management in therapeutic applications.

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
[1-(Thiophen-2-yl)cyclopentyl]methanamineCyclopentyl ringDifferent steric and electronic properties
[1-(Thiophen-2-yl)phenyl]methanaminePhenyl ringVarying reactivity patterns
[1-(Thiophen-2-yl)butyl]methanamineButyl chainDistinct pharmacological profiles

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Case Studies

Recent studies have explored the biological activity of related compounds and their implications for drug development:

  • Antipsychotic Activity : Compounds similar to this compound have been shown to exhibit antipsychotic properties by selectively targeting serotonin receptors (5-HT2C), indicating a potential pathway for therapeutic intervention in psychiatric disorders .
  • Inflammatory Response Modulation : Research indicates that modulation of leukotriene synthesis through compounds like this compound could provide new avenues for treating inflammatory diseases .

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